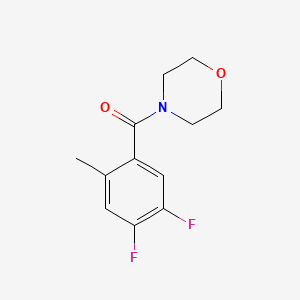![molecular formula C21H25FN4O B5506092 7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)
7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a highly specialized molecule with potential relevance in various fields of chemistry and pharmacology. Although the specific name provided does not directly match with literature, related compounds with similar structural motifs, such as indoles, pyrazoles, and piperidines, have been extensively studied for their chemical and physical properties, synthesis methods, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the construction of the core indole or pyrazole ring followed by functionalization at specific positions. For example, Black, Deacon, and Edwards (1991) detailed the Fischer indole cyclizations for synthesizing substituted indoles, demonstrating a method that could potentially be adapted for the target compound (Black, Deacon, & Edwards, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a core indole or pyrazole unit, which significantly influences their electronic and spatial configuration. Techniques like X-ray diffraction analysis have been used to determine the structure and configuration of similar compounds, providing insights into their molecular geometry and electronic structure (Rihs, Fuhrer, & Marxer, 1981).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include substitutions, cyclizations, and functional group modifications. For instance, Sainsbury, Weerasinghe, and Dolman (1982) explored various substitutions on the indole nucleus, leading to the synthesis of new compounds with different properties (Sainsbury, Weerasinghe, & Dolman, 1982).
Wissenschaftliche Forschungsanwendungen
Ligand Design and Synthesis
Compounds similar to the one mentioned are often investigated for their role as potential ligands for various receptors. For instance, the study by Black et al. (1991) on the synthesis of 7-substituted indoles aimed to explore these compounds as potential ligand precursors, highlighting the role of indole derivatives in ligand design and receptor studies (Black, Deacon, & Edwards, 1991).
Pharmacological Applications
Further, Andersen et al. (1992) described the synthesis and pharmacological evaluation of substituted 3-(4-fluorophenyl)-1H-indoles, demonstrating the potential of such compounds in the development of drugs with high affinity for serotonin 5-HT2 receptors, which could suggest similar pathways for research into the compound (Andersen et al., 1992).
Anticancer Activity
The potential anticancer activity of related compounds has also been a subject of interest. Galayev et al. (2015) synthesized novel 7-hydroxy-8-methyl-coumarins with indole moieties, identifying compounds with significant antimitotic activity, which suggests that structurally complex indoles could be explored for their anticancer properties (Galayev, Garazd, Garazd, & Lesyk, 2015).
Allosteric Modulation
Price et al. (2005) investigated the allosteric modulation of the cannabinoid CB1 receptor by novel compounds, demonstrating the potential of indole derivatives in elucidating receptor dynamics and developing compounds that can modulate receptor activity (Price et al., 2005).
Eigenschaften
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c1-15-18(17-7-4-8-19(22)21(17)24-15)14-20(27)26-12-3-2-6-16(26)9-13-25-11-5-10-23-25/h4-5,7-8,10-11,16,24H,2-3,6,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKHRIHRCSWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCCC3CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)
![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)


![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)
![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)
![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)